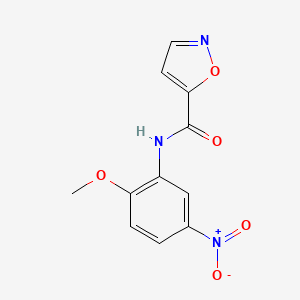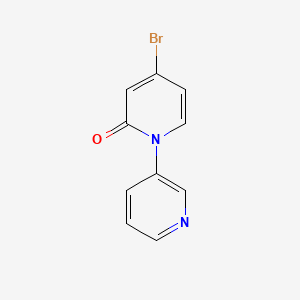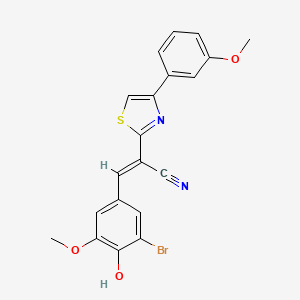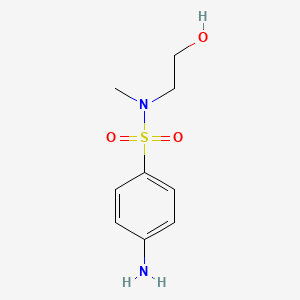![molecular formula C15H7F9N2O B2902428 4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide CAS No. 1092345-06-6](/img/structure/B2902428.png)
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-bis(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of fluorine chemistry.
Biology: The compound can be used as a probe in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals and materials due to its unique physical and chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl groups can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the carboxamide group.
Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups but has a benzene ring instead of a pyridine ring.
Uniqueness: 4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is unique due to its combination of trifluoromethyl groups and the pyridine ring, which imparts distinct physical and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F9N2O/c16-13(17,18)7-2-1-3-9(4-7)25-12(27)10-5-8(14(19,20)21)6-11(26-10)15(22,23)24/h1-6H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXLZMTUSRULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F9N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2902347.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)


![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2902355.png)

![7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2902357.png)


![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)


